3-Demethylcolchicine

Inflammation Edema Anti-inflammatory Agents

3-Demethylcolchicine (3DMC) is the predominant CYP3A4-mediated colchicine metabolite (~1.8× higher formation than 2DMC) and a critical reference standard for forensic toxicology, pharmacokinetic DDI studies, and SAR investigations. Unlike 2-demethylcolchicine, 3DMC retains anti-inflammatory potency comparable to colchicine with reduced toxicity, and exhibits preferential O-sulfation essential for accurate LC-MS/MS conjugate identification. Its free C-3 phenolic hydroxyl enables oxidative stress probe applications (dose-dependent GSH depletion in HL-60 cells). For forensic labs: 3DMC/colchicine ratios in bone correlate with blood levels (r=0.91–0.97). Insist on authenticated 3DMC to avoid confounding SAR and analytical variables introduced by generic substitution of non-specific demethylated congeners.

Molecular Formula C21H23NO6
Molecular Weight 385.4 g/mol
CAS No. 7336-33-6
Cat. No. B193307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethylcolchicine
CAS7336-33-6
SynonymsN-[(7S)-5,6,7,9-Tetrahydro-3-hydroxy-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]-acetamide;  O3-Demethylcolchicine;  3-Demethyl-(-)-colchicine;  3-Demethylcolchicine;  3-Desmethylcolchicine;  O3-Demethylcolchicine
Molecular FormulaC21H23NO6
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O
InChIInChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1
InChIKeyJRRUSQGIRBEMRN-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethylcolchicine (CAS 7336-33-6): A Potent Colchicine Metabolite with Differentiated Pharmacological Profile


3-Demethylcolchicine (3DMC, CAS 7336-33-6) is a primary active metabolite of colchicine, generated via CYP3A4-mediated O-demethylation [1]. As a naturally occurring monophenolic colchicinoid isolated from Gloriosa superba and other Colchicum species, it retains the tropolone ring system essential for tubulin binding but features a hydroxyl group at the C-3 position instead of the methoxy group found in the parent compound [2]. This structural modification confers distinct pharmacological properties including tubulin polymerization inhibition, anti-inflammatory activity, and a modified toxicity profile [3].

Why 3-Demethylcolchicine Cannot Be Substituted with Colchicine or Other Demethylated Analogs in Research Applications


While colchicine and its demethylated analogs share a common tropolone scaffold, their substitution at C-2 and C-3 positions dictates divergent biological activities that preclude interchangeable use. Colchicine (3-methoxy) demonstrates high tubulin binding potency and anti-inflammatory effects but carries substantial systemic toxicity [1]. In contrast, 2-demethylcolchicine (2-hydroxy) shows markedly reduced anti-inflammatory activity compared to both colchicine and 3-demethylcolchicine, demonstrating that the position of demethylation critically influences pharmacological outcomes [2]. Additionally, colchicine induces CYP2E1 and is exclusively metabolized by CYP3A4, creating drug-drug interaction liabilities, whereas 3-demethylcolchicine exhibits no effect on any studied CYP450 isoform, representing a fundamentally different metabolic and interaction profile [3]. These structure-activity distinctions mandate precise compound selection for experimental and industrial applications.

Quantitative Differentiation of 3-Demethylcolchicine vs. Colchicine and Structural Analogs


Anti-inflammatory Activity: 3-Demethylcolchicine Matches Colchicine in Carrageenan-Induced Edema Model

In a comparative rat carrageenan-induced paw edema model, 3-demethylcolchicine demonstrated anti-inflammatory efficacy comparable to colchicine. Both compounds produced marked inhibition of edema, whereas 2-demethylcolchicine was significantly less active, and thiocolchicinoids were considerably less potent [1]. This establishes that 3-demethylcolchicine retains the full anti-inflammatory capacity of the parent molecule despite structural modification at the C-3 position.

Inflammation Edema Anti-inflammatory Agents

Tubulin Binding and Microtubule Polymerization: 3-Demethylcolchicine Retains Potent Antimitotic Activity

3-Demethylcolchicine exhibits strong binding to tubulin in vitro and inhibits the polymerization of purified bovine brain tubulin [1]. While specific IC50 values for 3-demethylcolchicine are not reported, its parent compound colchicine inhibits microtubule polymerization with an IC50 of 3 nM . The retention of tubulin binding activity in 3-demethylcolchicine is significant, as this property underlies the antimitotic and anticancer effects of colchicinoids. Notably, among the monophenolic colchicine derivatives, only 3-demethylcolchicine showed an appreciable effect in vitro and in vivo, while 2-demethylcolchicine was far less effective [2].

Microtubule Dynamics Tubulin Polymerization Cell Cycle Arrest

In Vivo Potency and Toxicity Profile: 3-Demethylcolchicine Demonstrates Favorable Therapeutic Index in Murine Leukemia Model

In the P388 lymphocytic leukemia screen in mice, 3-demethylcolchicine was the only monophenolic derivative to show an appreciable effect both in vitro and in vivo, and critically, it was less toxic than colchicine [1]. This finding is corroborated by a study on 3-demethylthiocolchicine, which demonstrated equipotency to colchicine in blocking casein-induced amyloidogenesis while exhibiting markedly reduced toxicity (LD50 11.3 mg/kg vs. 1.6 mg/kg for colchicine) [2]. Although this latter data is for the thio analog, it supports the class-level inference that 3-demethylation reduces toxicity while maintaining efficacy.

Cancer Research Leukemia Therapeutic Index

Metabolic Profile and CYP450 Interaction: 3-Demethylcolchicine Does Not Induce or Inhibit Major Drug-Metabolizing Enzymes

In primary human hepatocyte cultures, 3-demethylcolchicine demonstrated no effect on any studied CYP450 isoform (CYP1A2, 2A6, 3A4, 2C9/19, 2E1), whereas colchicine itself induced CYP2E1 protein content [1]. This is particularly significant because colchicine is exclusively metabolized by CYP3A4 to 3-demethylcolchicine and 2-demethylcolchicine [2], creating a potential for drug-drug interactions. 3-Demethylcolchicine's lack of CYP450 modulation suggests a lower propensity for metabolic interactions and a distinct pharmacokinetic profile compared to its parent compound.

Drug Metabolism CYP450 Drug-Drug Interactions

Emerging Therapeutic Application: 3-Demethylcolchicine Ameliorates Non-Alcoholic Fatty Liver Disease in Preclinical Model

A recent patent application (CN115554285A) discloses the use of 3-demethylcolchicine for treating non-alcoholic fatty liver disease (NAFLD). In a murine NAFLD model, 3-demethylcolchicine significantly reduced body weight and liver weight, decreased liver damage and hepatic lipid deposition, and improved liver function and carbohydrate metabolism abnormalities [1]. This represents a novel application not reported for colchicine or other demethylated analogs, highlighting a unique therapeutic niche for 3-demethylcolchicine.

Hepatology NAFLD Metabolic Disease

Optimal Use Cases for 3-Demethylcolchicine (7336-33-6) Based on Comparative Evidence


Anti-inflammatory Research Requiring Reduced Toxicity

Investigators studying carrageenan-induced edema or other acute inflammation models can employ 3-demethylcolchicine as an alternative to colchicine. It provides comparable anti-inflammatory efficacy while demonstrating lower systemic toxicity in vivo, as established in comparative rat edema studies and murine leukemia models [1]. This makes it particularly suitable for longer-duration studies or protocols where colchicine's narrow therapeutic index is a limiting factor [2].

Microtubule Dynamics and Cancer Cell Biology Studies

3-Demethylcolchicine is an appropriate tool compound for investigating microtubule polymerization inhibition and mitotic arrest. It retains strong tubulin binding comparable to colchicine [1] and shows appreciable in vivo antitumor activity in the P388 leukemia model [2]. Researchers can utilize 3-demethylcolchicine to study colchicine-site binding while avoiding the confounding CYP450 induction and drug-drug interaction potential associated with colchicine [3].

In Vitro Metabolism and Drug Interaction Assays

For studies examining CYP450-mediated metabolism or potential drug-drug interactions, 3-demethylcolchicine is the preferred colchicinoid. Unlike colchicine, which induces CYP2E1 and is exclusively metabolized by CYP3A4, 3-demethylcolchicine exhibits no effect on any studied CYP450 isoform in human hepatocytes [1]. This clean metabolic profile ensures that observed experimental effects are attributable to the compound's primary mechanism (tubulin binding) rather than off-target enzyme modulation, enhancing data interpretability.

Non-Alcoholic Fatty Liver Disease (NAFLD) Research

Based on patent data, 3-demethylcolchicine demonstrates protective effects in a murine NAFLD model, reducing hepatic steatosis and improving metabolic parameters [1]. This represents a unique application not reported for colchicine or other analogs. Researchers exploring novel therapeutics for NAFLD/NASH should consider 3-demethylcolchicine as a lead compound for further investigation of its hepatoprotective and metabolic regulatory mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Demethylcolchicine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.